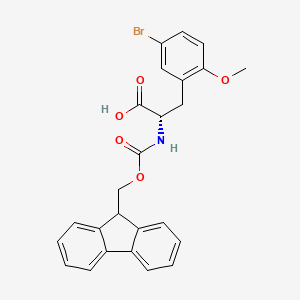

Fmoc-5-bromo-2-methoxy-L-phenylalanine

Description

Overview of Fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine

Fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine, identified by the Chemical Abstracts Service number 220497-51-8, represents a sophisticated derivative of the essential amino acid phenylalanine. This compound possesses a molecular formula of C₂₅H₂₂BrNO₅ and exhibits a molecular weight of 496.3 grams per mole, reflecting its complex structural composition. The systematic chemical name for this compound is (2S)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, which precisely describes its stereochemical configuration and functional group arrangement.

The structural architecture of this compound encompasses several distinctive features that contribute to its chemical versatility. The fluorenylmethyloxycarbonyl protecting group, commonly referenced in chemical literature, serves as a base-labile protective moiety that shields the amino functionality during synthesis procedures. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable through treatment with weak bases such as piperidine. The bromine atom positioned at the 5-position of the phenyl ring provides opportunities for nucleophilic substitution reactions, enabling further structural modifications and functional group introductions. Additionally, the methoxy group at the 2-position contributes to the compound's reactivity profile and influences its physicochemical properties.

The compound's classification as a protected amino acid derivative places it within the broader category of synthetic building blocks essential for peptide synthesis applications. Its unique combination of functional groups enables researchers to incorporate specific chemical properties into peptide sequences that would be challenging to achieve using natural amino acids alone. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring creates opportunities for diverse chemical transformations and biological interactions.

Historical Context and Discovery

The development of fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine emerges from the broader historical context of amino acid protection strategies and peptide synthesis methodologies. The foundational work in this field traces back to 1963 when Bruce Merrifield developed solid-phase peptide synthesis using crosslinked polystyrene beads, revolutionizing the approach to peptide construction. This groundbreaking methodology established the framework for modern peptide synthesis and created the need for sophisticated protecting group strategies.

The fluorenylmethyloxycarbonyl protecting group itself represents a significant milestone in protecting group chemistry, first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. Their work addressed a critical gap in amino acid protection methodology by developing a protecting group that could be removed under basic conditions, providing an orthogonal alternative to existing acid-labile protecting groups. The researchers noted the absence of amino-protecting groups cleavable by basic reagents of graded activity, leading them to explore the fluorenylmethyloxycarbonyl system.

Carpino and Han's initial investigations involved treating glycine with fluorenylmethyloxycarbonyl chloride, demonstrating that the resulting derivative could be quantitatively deprotected using liquid ammonia, yielding carbon dioxide and dibenzofulvalene as easily separable byproducts. Their subsequent research expanded this methodology to include numerous examples of fluorenylmethyloxycarbonyl-protected amino acids, amino esters, and dipeptides. The commercial potential of this technology was recognized through patent protection, with Carpino and Han securing United States Patents 3,835,175 and 3,906,031 for fluorenylmethyloxycarbonyl derivatives and their applications in peptide synthesis.

The development of the fluorenylmethyloxycarbonyl/tert-butyl protection strategy in 1978 by Meienhofer and coworkers further advanced the field by utilizing Wang resin, creating a comprehensive system for solid-phase peptide synthesis. This methodology became the foundation for modern peptide synthesis protocols and established the framework within which specialized derivatives like fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine would later be developed.

The specific development of halogenated and methoxy-substituted phenylalanine derivatives reflects the growing recognition of the importance of unnatural amino acids in peptide research. Research has demonstrated that unnatural amino acids have gained significant attention in protein engineering and drug discovery applications, allowing for the evolution of proteins with enhanced stability and activity. The incorporation of such derivatives into proteins offers rational approaches to enzyme engineering for designing efficient biocatalysts with versatile physicochemical properties and biological functions.

Relevance in Modern Chemical and Peptide Research

The contemporary significance of fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine in chemical and peptide research stems from its unique ability to address several critical challenges in modern synthetic chemistry. The compound serves as an essential building block in solid-phase peptide synthesis, where the fluorenylmethyloxycarbonyl protecting group has become the method of choice for peptide construction. Current multiton production of therapeutic peptides using fluorenylmethyloxycarbonyl solid-phase peptide synthesis has created economies of scale that make high-quality building blocks available at relatively low cost.

Research in genetic incorporation of modified phenylalanine derivatives has demonstrated the successful integration of various substituted phenylalanines into living cells. Studies have shown that ortho-substituted phenylalanine derivatives can be genetically incorporated into proteins, expanding the chemical diversity available for protein engineering applications. The bromine substituent present in fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine provides particular advantages for subsequent chemical modifications through nucleophilic substitution reactions, enabling post-synthetic functionalization strategies.

The methoxy group present in this compound contributes to its relevance in contemporary research by providing additional sites for chemical modification and influencing the compound's physicochemical properties. Research has demonstrated that methoxy substituents can significantly impact the biological activity and pharmacological properties of amino acid derivatives. The strategic positioning of both bromine and methoxy groups on the phenyl ring creates opportunities for developing structure-activity relationships and optimizing biological interactions.

Modern peptide research has contributed to continuous improvement and expansion of fluorenylmethyloxycarbonyl solid-phase peptide synthesis applications. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, driving advances in synthesis technology and creating demand for specialized building blocks like fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine. Improvements in peptide quality, synthesis time, and accessibility to novel synthetic targets represent ongoing areas of development that benefit from the availability of sophisticated amino acid derivatives.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective involves analyzing the compound's structural characteristics and their implications for chemical reactivity and biological activity. This analysis will include detailed examination of the molecular architecture, stereochemical considerations, and the influence of substituent groups on overall compound behavior.

The scope of this review encompasses the synthetic pathways employed for preparing fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine, including both laboratory-scale and industrial production methods. Particular attention will be devoted to understanding the stereochemical control mechanisms that ensure the preservation of the desired L-configuration throughout the synthetic sequence. The review will examine the specific reaction conditions, reagents, and catalysts employed in the protection of the amino group with the fluorenylmethyloxycarbonyl moiety and the introduction of the bromine and methoxy substituents.

Chemical reactivity patterns represent another crucial aspect of this review's scope, including detailed analysis of the various reaction types that fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine can undergo. This examination will cover substitution reactions involving the bromine atom, oxidation and reduction processes affecting the methoxy group, and deprotection procedures for removing the fluorenylmethyloxycarbonyl protecting group. The review will also address the mechanistic pathways involved in these transformations and their implications for synthetic strategy development.

The biological and pharmaceutical applications of this compound constitute a significant component of the review's objectives. This includes examination of the compound's role in peptide synthesis for therapeutic applications, its utility in protein engineering projects, and its contributions to medicinal chemistry research. The review will analyze how the specific structural features of fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine contribute to its effectiveness in these applications and how it compares to related amino acid derivatives.

Future research directions and potential developments in the field represent the concluding objectives of this review. This forward-looking perspective will examine emerging applications for fluorenylmethyloxycarbonyl-5-bromo-2-methoxy-L-phenylalanine in areas such as chemical biology, drug discovery, and materials science. The review will also consider potential improvements in synthetic methodologies and the development of related compounds that might offer enhanced properties or expanded applications.

Properties

IUPAC Name |

(2S)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIKXJDEJNMZBK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154115 | |

| Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-51-8 | |

| Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of Fmoc-5-bromo-2-methoxy-L-phenylalanine generally involves the following key step:

- Amino group protection: The amino group of 5-bromo-2-methoxy-L-phenylalanine is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.

This reaction is typically conducted under mild basic conditions to facilitate nucleophilic attack of the amino group on the Fmoc-Cl reagent, yielding the Fmoc-protected amino acid.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| Amino group protection | Fmoc-Cl, base (sodium carbonate or triethylamine) | Dichloromethane (DCM), Dimethylformamide (DMF) | Base neutralizes HCl formed, promotes reaction; reaction at room temperature or slightly cooled to control rate |

| Purification | Crystallization or chromatography | Appropriate solvents | Ensures high purity of final compound |

Bases: Sodium carbonate or triethylamine are commonly used to maintain basic conditions and neutralize hydrochloric acid generated during the reaction.

Solvents: Organic solvents such as dichloromethane or dimethylformamide provide a suitable medium for solubilizing reactants and controlling reaction kinetics.

Industrial Scale Synthesis

Industrial production methods closely follow laboratory synthetic routes but are optimized for scale, yield, and efficiency. Key features include:

Use of automated peptide synthesizers to streamline the protection step and subsequent peptide coupling.

Large-scale reactors with controlled temperature and mixing to maintain reaction consistency.

Advanced purification techniques such as preparative chromatography or recrystallization to achieve high purity.

Types of Chemical Reactions Involved

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Formed Compounds |

|---|---|---|---|

| Amino group protection | Reaction of amino acid with Fmoc-Cl to install the Fmoc protecting group on the amino group. | Fmoc-Cl, base (Na2CO3 or Et3N), organic solvent | This compound |

| Substitution reactions | Bromine atom at 5-position can be substituted by nucleophiles, enabling functional diversification. | Sodium azide, potassium cyanide, potassium thiolate | Various substituted derivatives |

| Oxidation reactions | Methoxy group can be oxidized to aldehydes or acids under strong oxidizing conditions. | Potassium permanganate, chromium trioxide | Aldehydes, acids, or ketones |

| Reduction reactions | Reduction of methoxy group or other functionalities to alcohols or related compounds. | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |

| Deprotection reactions | Removal of Fmoc group under basic conditions to regenerate free amino group for peptide synthesis. | Piperidine in DMF | 5-bromo-2-methoxy-L-phenylalanine |

Reaction Mechanism Highlights

The Fmoc protection proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of Fmoc-Cl, releasing chloride ion which is neutralized by the base.

The bromine substituent is a good leaving group in nucleophilic aromatic substitution, allowing further functionalization of the aromatic ring.

The methoxy group is electron-donating, influencing the reactivity of the aromatic ring and providing additional sites for chemical modification.

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 5-bromo-2-methoxy-L-phenylalanine | Commercially available or synthesized separately |

| Protecting reagent | Fmoc-Cl | Fluorenylmethyloxycarbonyl chloride |

| Base used | Sodium carbonate or triethylamine | Neutralizes HCl formed during reaction |

| Solvent | Dichloromethane or dimethylformamide | Solubilizes reactants and facilitates reaction |

| Temperature | Room temperature to slight cooling (0–25 °C) | Controls reaction rate and minimizes side reactions |

| Reaction time | 1–4 hours | Depends on scale and reagent purity |

| Purification method | Crystallization or chromatography | Ensures high purity for peptide synthesis use |

| Yield | Typically high (70–90%) | Optimized by controlling reaction parameters |

The Fmoc protection step is highly efficient and selective, producing the desired protected amino acid with minimal side products when conditions are optimized.

The presence of the bromine atom at the 5-position allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), expanding the utility of this amino acid in peptide modification and drug design.

The methoxy group enhances the electron density on the aromatic ring, influencing the reactivity and stability of the compound during peptide synthesis.

Industrial processes often incorporate automated synthesizers to improve reproducibility and throughput, especially when preparing peptides incorporating this amino acid.

Careful control of pH and temperature during the protection reaction is critical to avoid side reactions such as over-alkylation or decomposition.

The preparation of this compound is a well-established process centered on the Fmoc protection of 5-bromo-2-methoxy-L-phenylalanine under basic conditions using Fmoc chloride. The reaction conditions are mild and adaptable to both laboratory and industrial scales. The compound's unique substitution pattern provides enhanced chemical versatility, making it a valuable building block in peptide synthesis and related biochemical applications.

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-bromo-2-methoxy-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used.

Major Products Formed:

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Oxidation Reactions: Aldehydes, acids, or ketones.

Reduction Reactions: Alcohols.

Deprotection Reactions: 5-bromo-2-methoxy-L-phenylalanine.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry : Fmoc-5-bromo-2-methoxy-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group that allows for the selective deprotection of amino acids during synthesis. This method is widely employed due to its efficiency and the ability to produce peptides with high purity and yield.

Case Study : In a study focused on synthesizing neuropeptides, researchers utilized this compound to incorporate brominated residues, which are known to enhance biological activity and stability. The resulting peptides exhibited improved receptor binding affinity compared to their non-brominated counterparts .

Drug Development

Anticancer Research : The incorporation of halogenated amino acids like this compound into peptide sequences has shown promise in developing anticancer agents. The bromine atom can influence the electronic properties of the peptide, potentially leading to increased cytotoxicity against cancer cells.

Research Findings : A recent investigation demonstrated that peptides containing this compound exhibited significant antiproliferative effects on various cancer cell lines. These findings suggest that this compound could serve as a lead structure for further drug optimization .

Bioconjugation

Targeted Drug Delivery : this compound can be employed in bioconjugation techniques, where it is used to attach therapeutic agents to targeting moieties, enhancing the specificity of drug delivery systems.

Example Application : In studies involving antibody-drug conjugates (ADCs), this amino acid derivative has been utilized to create linkers that facilitate the attachment of cytotoxic drugs to antibodies, improving the therapeutic index while minimizing off-target effects .

Material Science

Polymer Chemistry : The unique properties of this compound have also been explored in the field of polymer science, particularly in the development of functionalized polymers for biomedical applications.

Investigation Results : Researchers have synthesized polymers incorporating this amino acid to create hydrogels with tailored mechanical properties and biodegradability. These materials have potential applications in tissue engineering and regenerative medicine .

Mechanism of Action

The mechanism of action of Fmoc-5-bromo-2-methoxy-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Comparison with Similar Compounds

Substituent Position and Type

The table below compares Fmoc-5-bromo-2-methoxy-L-phenylalanine with key analogs, emphasizing substituent positions, molecular weights, and applications:

*Estimated based on molecular formula.

Key Findings

Substituent Effects on Reactivity: The bromine at position 5 in this compound enables Suzuki-Miyaura or Ullmann-type cross-coupling, a feature absent in non-halogenated analogs like Fmoc-2-methoxy-L-phenylalanine .

Stereochemical Considerations :

- The L-configuration is critical for compatibility with natural peptide backbones. D-isomers (e.g., Fmoc-5-bromo-2-methoxy-D-phenylalanine) are less common but used in mirror-image phage display .

Purity and Commercial Availability: Fmoc-4-(Boc-amino)-L-phenylalanine (≥98% purity) and Fmoc-4-methoxy-L-phenylalanine (95%) highlight variability in supplier specifications . The target compound’s purity is unspecified but sourced from reputable suppliers (e.g., Santa Cruz Biotechnology) .

Price Trends :

- Halogenated derivatives (e.g., Fmoc-5-bromo-DL-tryptophan at $1080/g) are costlier than methoxy-substituted analogs, reflecting synthetic complexity .

Biological Activity

Fmoc-5-bromo-2-methoxy-L-phenylalanine is an important compound in biochemical research, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of L-phenylalanine characterized by:

- Bromine atom at the 5-position

- Methoxy group at the 2-position of the phenyl ring

- Fmoc (fluorenylmethyloxycarbonyl) protection on the amino group

Its molecular formula is with a molecular weight of approximately 496.35 g/mol. The Fmoc group serves to protect the amino functionality during peptide synthesis, allowing for selective reactions that are critical in creating complex peptide structures .

Peptide Synthesis and Cellular Impact

The primary biological activity of this compound arises from its role in peptide synthesis. Peptides synthesized using this compound can modulate various cellular pathways, influencing:

- Cell growth

- Differentiation

- Apoptosis

These peptides can act as signaling molecules that interact with cellular receptors and enzymes, thereby affecting gene expression and metabolic processes .

At a molecular level, this compound interacts with enzymes such as peptidyl transferases during peptide bond formation. This interaction is crucial for:

- The formation of supramolecular nanostructures

- Modulating cellular behavior through specific binding interactions with biomolecules

Upon removal of the Fmoc group (typically using a base like piperidine), the free amino group can participate in further coupling reactions, enabling the synthesis of diverse peptides with tailored biological activities .

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile of this compound indicates an oral bioavailability of approximately 65%, suggesting its potential for therapeutic applications. Its ability to influence cellular pathways makes it a candidate for drug development, particularly in targeting diseases such as cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-2-bromo-L-phenylalanine | Bromine at 2-position | Different position of bromine |

| Fmoc-5-chloro-2-methoxy-L-phenylalanine | Chlorine instead of bromine | Halogen substitution |

| Fmoc-a-methyl-L-phenylalanine | Methyl group at alpha position | Different substitution pattern |

These comparisons highlight how variations in halogen substituents or functional groups can significantly impact biological activity and utility in peptide synthesis .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of peptides synthesized from this compound in various biological contexts:

- Anticancer Activity : Peptides derived from this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies report IC50 values indicating significant antiproliferative effects .

- Protein Engineering : The compound has been utilized to enhance protein stability and functionality, which is essential for developing biopharmaceuticals .

- Bioconjugation Applications : Its properties facilitate bioconjugation processes that link biomolecules for targeted therapies, crucial in cancer treatment and diagnostics .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for incorporating Fmoc-5-bromo-2-methoxy-L-phenylalanine into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically coupled using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as an activating agent. Pre-activation of the amino acid in DMF (dimethylformamide) for 5–10 minutes before resin addition improves coupling efficiency. Steric hindrance from the bromo and methoxy substituents may require extended reaction times (2–4 hours) or double couplings. Purification via reversed-phase HPLC with a C18 column and acetonitrile/water gradients ensures removal of truncated sequences .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (260 nm for Fmoc group) to assess purity (>95% recommended).

- NMR : ¹H NMR in DMSO-d₆ confirms regiochemistry (e.g., methoxy proton at δ 3.7–3.9 ppm, aromatic protons split due to bromine anisotropy).

- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (theoretical [M+H]⁺ = ~505–510 g/mol, depending on isotopic Br distribution).

- FT-IR : Peaks at ~1700 cm⁻¹ (Fmoc carbonyl) and ~3300 cm⁻¹ (amide N-H) confirm functional groups .

Advanced Research Questions

Q. How do the steric and electronic effects of the bromo and methoxy substituents impact coupling efficiency in SPPS?

- Methodological Answer : The bulky bromo group at position 5 and electron-donating methoxy group at position 2 reduce nucleophilicity of the amine, requiring optimized activation. Use of stronger activators like Oxyma Pure with DIC (N,N'-diisopropylcarbodiimide) or microwave-assisted SPPS (50°C, 10–20 W) enhances coupling yields. Kinetic studies via LC-MS can quantify reaction progress and identify incomplete couplings .

Q. How can researchers resolve contradictions in solubility data during peptide synthesis with this derivative?

- Methodological Answer : Solubility challenges arise from the hydrophobic Fmoc group and bromine. Test solvent mixtures (e.g., DCM:DMF 1:1 with 0.1% TFA for acidic peptides) or additives like chaotropic agents (e.g., 6 M guanidine HCl). Sonication or heating (40–50°C) may aid dissolution. For insoluble intermediates, switch to a more polar resin (e.g., PEG-based) or use on-resin cleavage for analysis .

Q. What strategies mitigate side reactions during Fmoc deprotection (e.g., β-elimination or bromine displacement)?

- Methodological Answer :

- Deprotection Conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced β-elimination.

- Temperature Control : Perform reactions at 0–4°C to reduce bromine displacement by nucleophiles (e.g., residual water).

- Byproduct Analysis : LC-MS monitoring detects halogen loss (mass shift of ~−80 Da for Br) or oxidized methoxy groups .

Application-Oriented Questions

Q. How is this compound utilized in stimuli-responsive hydrogel design?

- Methodological Answer : The bromo group enables post-assembly modifications (e.g., Suzuki coupling for functionalization), while the methoxy group modulates π-π stacking in self-assembly. To create hydrogels, dissolve the compound in PBS (pH 7.4) with glucono-δ-lactone (GdL) for slow acidification. Rheology (storage modulus G' > 100 Pa) confirms gelation. Dye release studies (e.g., FITC-dextran) assess pore size and diffusion kinetics .

Q. What role does this derivative play in site-specific peptide modification for targeted drug delivery?

- Methodological Answer : The bromo substituent facilitates click chemistry (e.g., copper-free azide-alkyne cycloaddition) for attaching targeting moieties (e.g., folate or RGD peptides). For example:

Synthesize a peptide with azide-modified lysine.

React with DBCO (dibenzocyclooctyne)-conjugated targeting ligands under physiological conditions.

Monitor conjugation efficiency via fluorescence (if labeled) or MALDI-TOF .

Data Analysis & Troubleshooting

Q. How to characterize byproducts from incomplete Fmoc deprotection or halogen-related side reactions?

- Methodological Answer :

- LC-MS/MS : Fragment ions at m/z 179 (Fmoc group) and 120 (piperidine adducts) indicate residual protecting groups.

- XPS (X-ray Photoelectron Spectroscopy) : Detect bromine loss (Br 3d peak at ~70 eV) in solid-phase samples.

- 2D NMR (COSY, HSQC) : Assign methoxy or bromine-induced splitting patterns to confirm structural integrity .

Q. What computational tools predict the impact of bromo and methoxy groups on peptide conformation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.